

structure elucidation of 4-(pyrrolidin-1-ylmethyl)benzoic acid

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Compound of Interest

Compound Name: 4-(pyrrolidin-1-ylmethyl)benzoic
Acid

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An In-depth Technical Guide to the Structure Elucidation of **4-(pyrrolidin-1-ylmethyl)benzoic acid**

Defining the Analytical Challenge

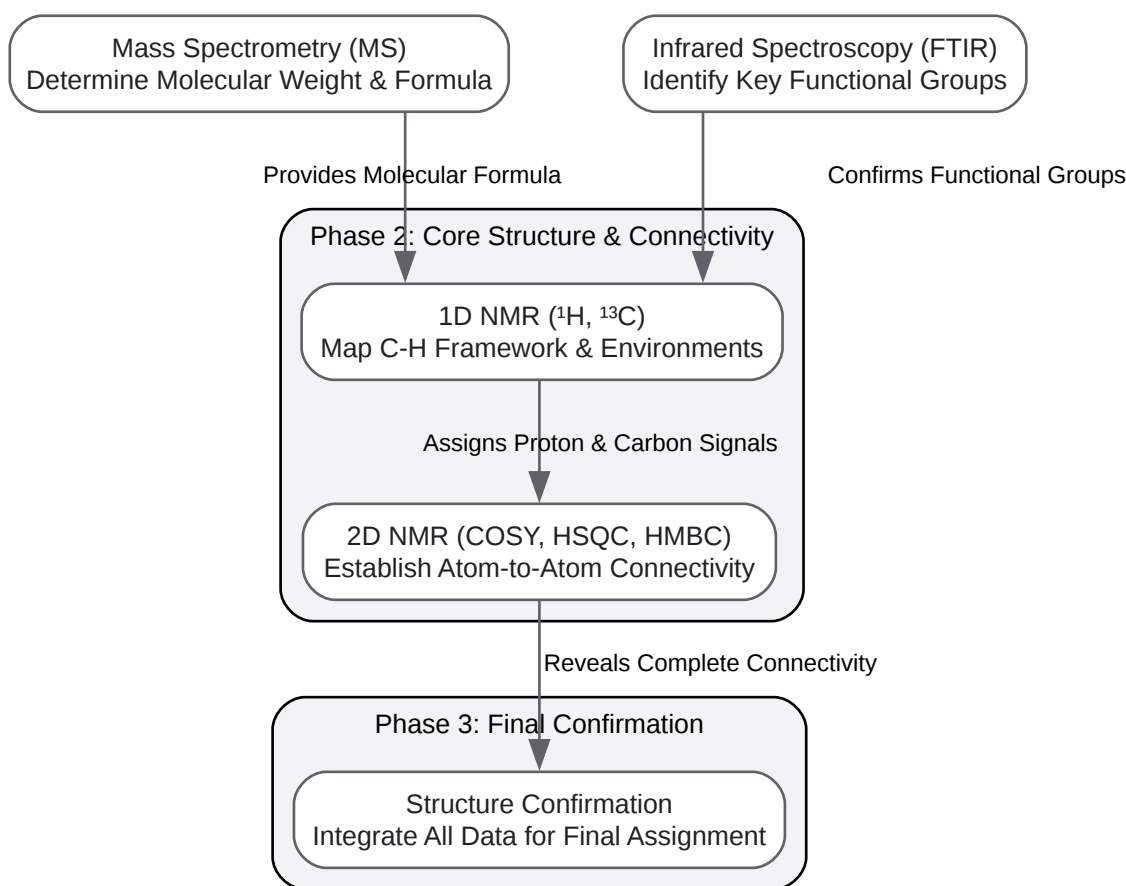
The compound in question is **4-(pyrrolidin-1-ylmethyl)benzoic acid**. Preliminary information suggests a molecular formula of $C_{12}H_{15}NO_2$ and a molecular weight of approximately 205.25 g/mol ^[1]. The structure is presumed to contain three key motifs: a pyrrolidine ring, a benzoic acid group, and a methylene linker. Our objective is to unequivocally confirm this proposed structure by systematically assembling its components using a suite of modern analytical techniques. This process is not merely about data collection; it is about a logical and self-validating workflow where each piece of evidence corroborates the others.

The first step in any structure elucidation is to calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. For $C_{12}H_{15}NO_2$, the IHD is calculated as: $IHD = C + 1 - (H/2) + (N/2) = 12 + 1 - (15/2) + (1/2) = 13 - 7 = 6$

An IHD of 6 strongly suggests the presence of a benzene ring (contributing 4 degrees of unsaturation), a carbonyl group (1 degree), and an additional ring structure (1 degree). This initial calculation is highly consistent with the proposed structure of a pyrrolidine ring attached to a benzoic acid moiety.

The Strategic Workflow: A Multi-Technique Approach

The elucidation of a molecular structure is a puzzle solved by integrating complementary data from various analytical methods.[2] No single technique provides the complete picture.[3][4] Our strategy employs a synergistic workflow, beginning with broad compositional analysis and progressively moving toward detailed atomic connectivity.



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Caption: Overall workflow for structure elucidation.

Phase 1: Foundational Analysis

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Mass spectrometry is the foundational technique for determining the mass-to-charge ratio (m/z) of molecules.[5][6] For structure elucidation, high-resolution mass spectrometry (HRMS) is indispensable as it provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula.[7]

Expected High-Resolution MS Data:

- Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen of the pyrrolidine ring, which is readily protonated.
- Expected Ion: $[M+H]^+$
- Calculated Exact Mass for $[C_{12}H_{16}NO_2]^+$: 206.1176
- Significance: Observing a high-resolution mass that matches this calculated value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the molecular formula $C_{12}H_{15}NO_2$. This step validates our IHD calculation and sets the atomic "parts list" for the rest of the analysis.

Table 1: Predicted Mass Spectrometry Data

Analysis Type	Expected m/z	Formula	Interpretation
HRMS (ESI+)	206.1176	$[C_{12}H_{16}NO_2]^+$	Protonated molecular ion, confirms $C_{12}H_{15}NO_2$ formula.
Low-Res MS/MS	160	$[C_{11}H_{14}N]^+$	Likely loss of the carboxyl group ($-COOH$) followed by rearrangement.

| Low-Res MS/MS | 84 | $[C_5H_{10}N]^+$ | Characteristic fragment of the protonated pyrrolidinylmethyl moiety. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] Each functional group vibrates at a characteristic frequency, providing a unique spectral fingerprint.[10]

Expected FTIR Absorption Bands: For **4-(pyrrolidin-1-ylmethyl)benzoic acid**, we anticipate several key absorptions that correspond to its constituent parts.

Table 2: Predicted Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Bond	Functional Group	Significance
2500-3300 (broad)	O-H stretch	Carboxylic Acid	Confirms the presence of the acidic proton.
2850-3000	C-H stretch	Aliphatic (Pyrrolidine, CH ₂)	Indicates saturated C-H bonds.
3000-3100	C-H stretch	Aromatic (Benzene)	Indicates unsaturated C-H bonds on the ring.
1680-1710	C=O stretch	Carboxylic Acid	Strong, sharp peak confirming the carbonyl group.
1600, 1475	C=C stretch	Aromatic Ring	Confirms the benzene ring backbone.

| 1200-1300 | C-N stretch | Tertiary Amine (Pyrrolidine) | Evidence for the pyrrolidine nitrogen linkage. |

The observation of these bands provides direct, physical evidence for the benzoic acid and pyrrolidine moieties, guiding our subsequent, more detailed NMR analysis.

Phase 2: Mapping the Atomic Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds, as it provides information on the chemical environment and connectivity of individual atoms.^{[4][11][12]}

¹H NMR: Counting and Characterizing Protons

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.

Table 3: Predicted ¹H NMR Signals (in CDCl₃, 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	Broad Singlet	1H	H-OOC-	Acidic proton, often broad and downfield.
~8.05	Doublet	2H	Ar-H (ortho to COOH)	Deshielded by the electron-withdrawing COOH group.
~7.45	Doublet	2H	Ar-H (ortho to CH ₂)	Less deshielded than the protons ortho to the COOH group.
~3.65	Singlet	2H	Ar-CH ₂ -N	Methylene protons between two electron-withdrawing groups (ring and N). Singlet because no adjacent protons.
~2.55	Multiplet	4H	-N-CH ₂ -	Protons on carbons directly attached (alpha) to the electron-withdrawing nitrogen atom.

| ~1.80 | Multiplet | 4H | -CH₂-CH₂-CH₂- | Protons on carbons beta to the nitrogen, more shielded. |

¹³C NMR: Visualizing the Carbon Skeleton

Carbon-13 (^{13}C) NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.

Table 4: Predicted ^{13}C NMR Signals (in CDCl_3 , 125 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~172	C=O	Carboxylic acid carbonyl carbon, highly deshielded.
~145	Ar-C-CH ₂	Quaternary aromatic carbon attached to the methylene group.
~130	Ar-CH (ortho to COOH)	Aromatic CH carbons.
~129	Ar-C-COOH	Quaternary aromatic carbon attached to the COOH group.
~128	Ar-CH (ortho to CH ₂)	Aromatic CH carbons.
~63	Ar-CH ₂ -N	Methylene bridge carbon.
~54	-N-CH ₂ -	Pyrrolidine carbons alpha to the nitrogen.

| ~24 | -CH₂-CH₂-CH₂- | Pyrrolidine carbons beta to the nitrogen. |

2D NMR: Assembling the Puzzle Pieces

While 1D NMR identifies the parts, 2D NMR shows how they connect.^[13] For this molecule, three experiments are key: COSY, HSQC, and HMBC.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). We would expect to see correlations between the two sets of pyrrolidine protons and between the two different aromatic protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ^{13}C signals for all protonated carbons.

- **HMBC (Heteronuclear Multiple Bond Correlation):** This is the crucial experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.^[14]

Caption: Key HMBC correlations confirming connectivity.

Critical HMBC Correlations for Final Assembly:

- **Linking the Methylene Bridge to the Aromatic Ring:** The protons of the methylene bridge (~3.65 ppm) will show a correlation to the two adjacent aromatic CH carbons (~128 ppm) and the quaternary aromatic carbon to which the bridge is attached (~145 ppm). This definitively places the -CH₂-N group on the benzene ring.
- **Linking the Methylene Bridge to the Pyrrolidine Ring:** The same methylene protons (~3.65 ppm) will show a correlation to the alpha-carbons of the pyrrolidine ring (~54 ppm), confirming the N-CH₂ bond.
- **Positioning the Carboxylic Acid:** The aromatic protons ortho to the COOH group (~8.05 ppm) will show a 3-bond correlation to the carbonyl carbon (~172 ppm), confirming its position on the ring. The para-substitution is confirmed by the simple doublet-doublet splitting pattern in the ¹H NMR spectrum.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
- **Instrumentation:** Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
- **Source Parameters:** Set capillary voltage to 3.5 kV, cone voltage to 30 V, and source temperature to 120°C.
- **Acquisition:** Acquire data in positive ion mode over a mass range of m/z 50-500. Use a suitable lock mass for internal calibration to ensure high mass accuracy.

- **Data Analysis:** Determine the m/z of the $[M+H]^+$ ion and use the instrument software to calculate the elemental composition, comparing it to the theoretical value for $C_{12}H_{16}NO_2^+$.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Acquisition:** Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum by applying pressure to ensure good contact. Co-add 32 scans at a resolution of 4 cm^{-1} .
- **Data Analysis:** Process the spectrum (ATR and baseline correction) and identify the key absorption bands corresponding to the functional groups listed in Table 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform ($CDCl_3$) or dimethyl sulfoxide ($DMSO-d_6$, if solubility is an issue) in a 5 mm NMR tube.
- **Instrumentation:** Use a 500 MHz (or higher) NMR spectrometer.
- **Acquisition:**
 - 1H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
 - ^{13}C NMR: Acquire using proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.
 - 2D Experiments (COSY, HSQC, HMBC): Use standard instrument library pulse programs, acquiring data with appropriate spectral widths and a sufficient number of increments in the indirect dimension (~256-512) to ensure good resolution.
- **Data Analysis:** Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the 1H and ^{13}C spectra to the residual solvent signal. Analyze the 1D spectra for

chemical shifts, integrations, and multiplicities. Use the 2D spectra to build the atom-to-atom connectivity map and confirm the final structure.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments, we can unequivocally confirm the structure of **4-(pyrrolidin-1-ylmethyl)benzoic acid**. The HRMS data validates the molecular formula. The FTIR spectrum confirms the presence of the key carboxylic acid and amine functional groups. The ^1H and ^{13}C NMR spectra provide a complete inventory of the proton and carbon environments, and the critical HMBC correlations serve as the definitive evidence, linking the pyrrolidine, methylene, and benzoic acid fragments into the final, validated structure. This methodical, multi-technique approach ensures a high degree of confidence and scientific rigor essential in research and drug development.

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